molecular formula C8H19N3O B2458152 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea CAS No. 1594972-39-0

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea

Cat. No.: B2458152
CAS No.: 1594972-39-0
M. Wt: 173.26
InChI Key: UJXKRSANKLKRLO-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is a chemical compound with the molecular formula C8H19N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylurea moiety.

Scientific Research Applications

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biomolecules . It acts as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

EDC operates by creating an activated ester leaving group. Initially, the carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained as a result .

Biochemical Pathways

EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be water-soluble , which can influence its absorption and distribution in the body.

Result of Action

The action of EDC results in the formation of amide bonds, which are crucial in the structure and function of proteins. It also enables the formation of phosphoesters, which are key components in many biological processes, including energy transfer and signal transduction .

Action Environment

The efficacy and stability of EDC are influenced by environmental factors such as pH and temperature. It is typically employed in the pH range of 4.0-6.0 . EDC is sensitive to moisture , and its stability decreases in the presence of strong acids and strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Similar compounds are known to play a vital role in the immobilization of large biomolecules . This suggests that this compound may influence cell function by interacting with cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are known to couple primary amines to carboxylic acids by creating an activated ester leaving group . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea can be achieved through several steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents such as methylene dichloride and reagents like triethylamine and vinyl chloroformate .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is unique due to its specific structure, which imparts distinct reactivity and applications. Its ability to form stable amide bonds and its use in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1,3-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXKRSANKLKRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594972-39-0
Record name 3-[3-(dimethylamino)propyl]-1,3-dimethylurea
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